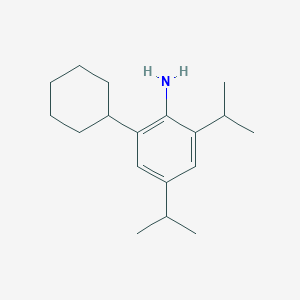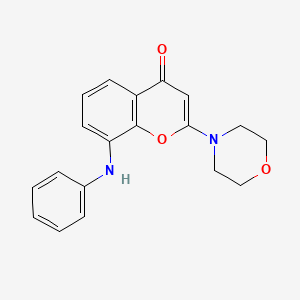![molecular formula C16H12N2O2 B12540684 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-76-6](/img/structure/B12540684.png)
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole typically involves the condensation of furan derivatives with benzimidazole precursors. One common method includes the use of furan-3-carbaldehyde and 1H-benzimidazole in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan rings are partially hydrogenated.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole core or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydro derivatives with partially hydrogenated furan rings.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, known for their biological activities.
Dihydronaphthofurans: Arene ring-fused furans with significant pharmacological properties.
Benzothiophene derivatives: Compounds with a benzene ring fused to a thiophene ring, used in medicinal chemistry.
Uniqueness
2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is unique due to its dual furan substitution on the benzimidazole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
652976-76-6 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(furan-3-yl)-1-(furan-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H12N2O2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2 |
Clé InChI |
FVHOGJBEUMDZPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=COC=C3)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
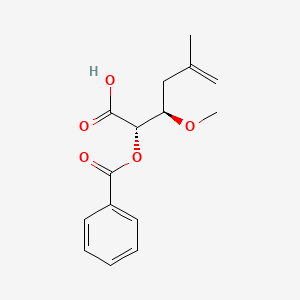
![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
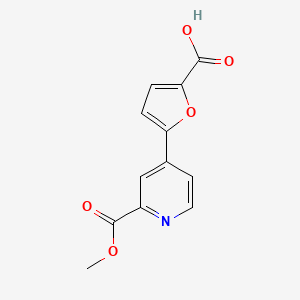
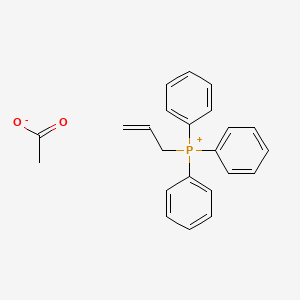
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
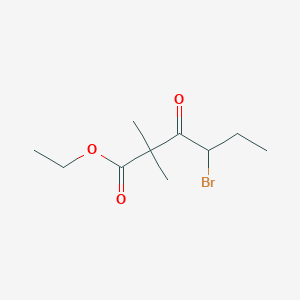
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
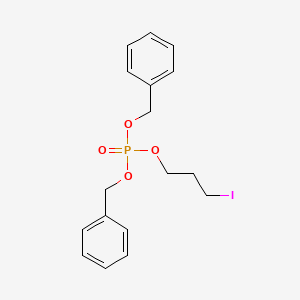
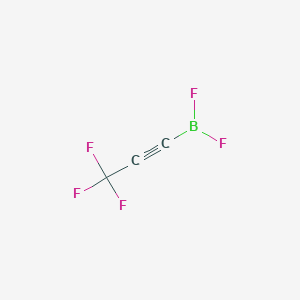
methanone](/img/structure/B12540679.png)

